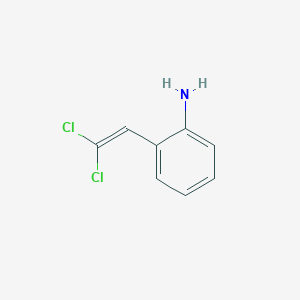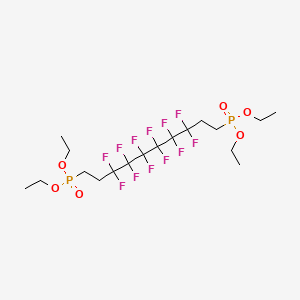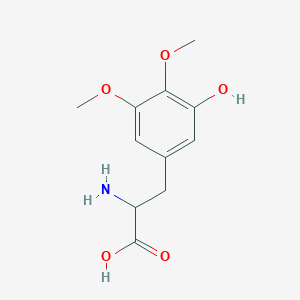
(2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with hydroxyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid typically involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. One common method includes the use of protected amino acids and phenolic compounds, which are then deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes and receptors.
Medicine: In medicine, it is investigated for its potential therapeutic effects, including its antioxidant properties and its ability to modulate biological pathways.
Industry: In industry, the compound may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methoxy groups on the phenyl ring play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid: This compound has two hydroxyl groups on the phenyl ring instead of one hydroxyl and two methoxy groups.
(2S)-2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid: This compound has one hydroxyl and one methoxy group on the phenyl ring.
Uniqueness: The presence of both hydroxyl and methoxy groups on the phenyl ring of (2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid imparts unique chemical properties, such as increased solubility and specific reactivity patterns. These features make it distinct from other similar compounds and valuable for various applications.
Properties
CAS No. |
1253790-10-1 |
|---|---|
Molecular Formula |
C11H15NO5 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO5/c1-16-9-5-6(3-7(12)11(14)15)4-8(13)10(9)17-2/h4-5,7,13H,3,12H2,1-2H3,(H,14,15) |
InChI Key |
BERQAKZNRKGOMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



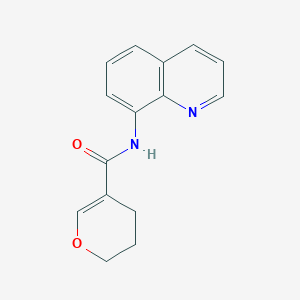
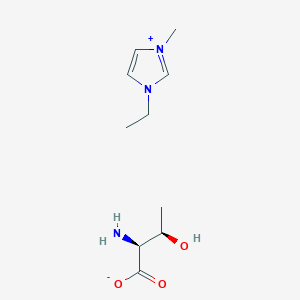
![4-Phenylbenzo[h]cinnoline](/img/structure/B14118536.png)
![(5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14118538.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14118542.png)

![4-[3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-2-butenoyl]-2-methylbenzamide](/img/structure/B14118557.png)
![2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B14118563.png)

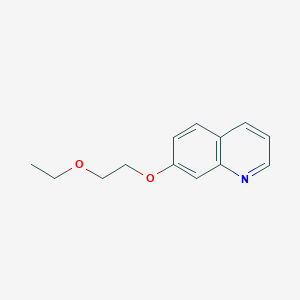
![5-bromo-N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14118578.png)
